

3-Cyanopyridine-4-boronic acid pinacol ester

CAS number 878194-92-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Cyanopyridine-4-boronic acid
pinacol ester*

Cat. No.: *B1461727*

[Get Quote](#)

An In-Depth Technical Guide to **3-Cyanopyridine-4-boronic acid pinacol ester** (CAS: 878194-92-4)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **3-Cyanopyridine-4-boronic acid pinacol ester** (CAS No. 878194-92-4), a pivotal reagent in modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its reactivity profile, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes for professionals in drug discovery and materials science.

Core Concepts: Strategic Value in Molecular Design

3-Cyanopyridine-4-boronic acid pinacol ester has emerged as a strategic building block for the installation of the 3-cyanopyridin-4-yl scaffold. This moiety is of significant interest in medicinal chemistry, as the pyridine nitrogen and the electron-withdrawing nitrile group can engage in critical hydrogen bonding and dipole-dipole interactions within biological targets, such as the hinge region of protein kinases.^[1] The use of the pinacol ester derivative offers a significant advantage over the corresponding free boronic acid; it enhances stability, reduces

the propensity for self-coupling or protodeboronation, and improves handling characteristics, making it amenable to a broader range of reaction conditions and suitable for long-term storage.^{[2][3][4]}

Physicochemical & Handling Data

A precise understanding of a reagent's properties is the foundation of its effective application. The key characteristics of **3-Cyanopyridine-4-boronic acid pinacol ester** are summarized below.

Property	Data	Reference(s)
CAS Number	878194-92-4	^{[5][6][7]}
IUPAC Name	4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile	^[6]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	^{[5][6][7]}
Molecular Weight	230.07 g/mol	^{[5][7][8]}
Appearance	White to pale brown solid/powder	^[6]
Purity	Typically ≥95%	^[6]
Storage Conditions	2-8°C, under inert atmosphere (e.g., Argon)	
Hazard Statements	H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)	
Precautionary Statements	P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)	

Synthesis Protocol: The Miyaura Borylation

The most prevalent and efficient method for synthesizing **3-Cyanopyridine-4-boronic acid pinacol ester** is the palladium-catalyzed Miyaura borylation reaction, starting from a suitable halopyridine precursor.^{[2][9]}

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Miyaura Borylation.

Detailed Step-by-Step Methodology

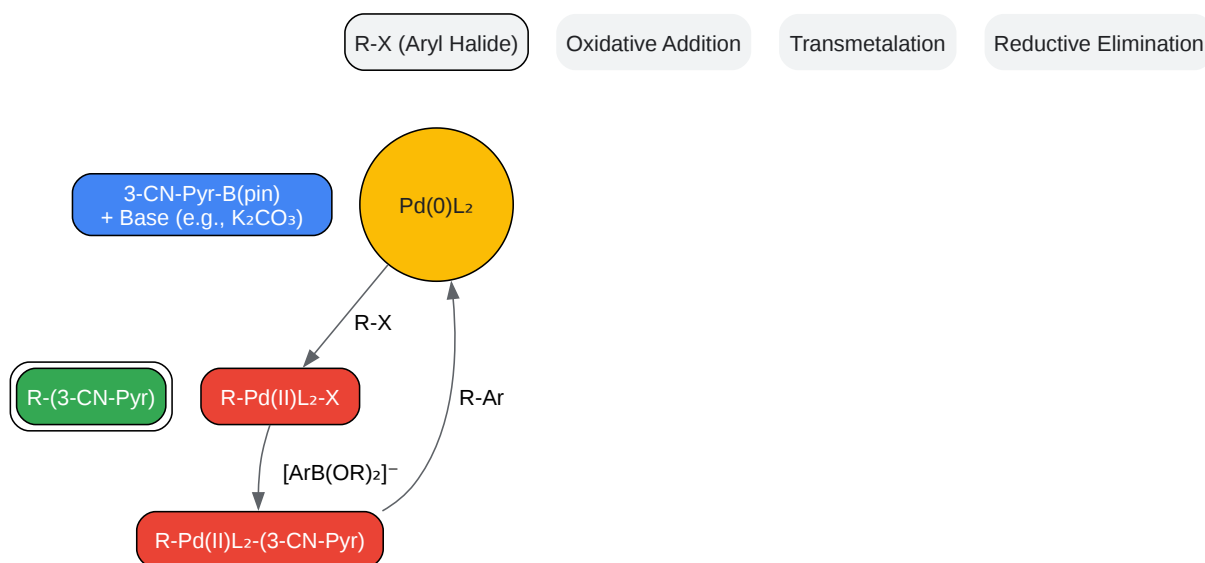
- **Inerting the Reaction Vessel:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere by cycling between vacuum and backfilling with argon or nitrogen. This is a critical step, as the Pd(0) active catalyst is oxygen-sensitive.
- **Charging Reagents:** Under a positive pressure of inert gas, charge the flask with 4-chloro-3-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
 - **Expert Insight:** Potassium acetate is a sufficiently mild base that facilitates the catalytic cycle without promoting premature Suzuki coupling, a common side reaction with stronger bases.^{[2][10]}
- **Solvent Addition:** Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via cannula or syringe. Anhydrous conditions are essential to prevent hydrolysis of the boronic ester product.
- **Reaction Execution:** Heat the stirred mixture to 80-100 °C.
- **Monitoring (Self-Validation):** Track the consumption of the starting halide by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the starting material is the primary indicator of completion.
- **Workup:** Cool the reaction to ambient temperature. Dilute with ethyl acetate and filter the slurry through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Rinse the pad with additional ethyl acetate.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) to yield the product as a white solid.
- Characterization: Confirm product identity and purity (>98%) via ^1H NMR, ^{13}C NMR, and LC-MS analysis.[11][12]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.[1][3] This reaction is a cornerstone of modern drug discovery for constructing biaryl and hetero-biaryl scaffolds.

Generalized Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Considerations for Drug Development Professionals

- **Catalyst/Ligand Selection:** While Pd(dppf)Cl₂ is robust, other systems like Pd(PPh₃)₄ or catalysts employing Buchwald-type ligands may be necessary for challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides).^[1]
- **Base:** An aqueous solution of a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is required to activate the boronic ester for transmetalation. The choice of base can significantly impact reaction kinetics and yield.
- **Solvent System:** A biphasic system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic substrates and the inorganic base.
- **Palladium Scavenging:** For pharmaceutical applications, residual palladium levels must be strictly controlled. After the reaction, treatment of the organic solution with palladium scavengers (e.g., silica-based thiols) is a mandatory step before final product isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2. Miyaura Borylation Reaction [organic-chemistry.org]
3. Yoneda Labs [yonedalabs.com]
4. researchgate.net [researchgate.net]
5. 001chemical.com [001chemical.com]
6. 3-Cyanopyridine-4-boronic acid pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]

- 7. scbt.com [scbt.com]
- 8. 3-Cyanopyridine-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. medium.com [medium.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Cyanopyridine-4-boronic acid pinacol ester CAS number 878194-92-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461727#3-cyanopyridine-4-boronic-acid-pinacol-ester-cas-number-878194-92-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com